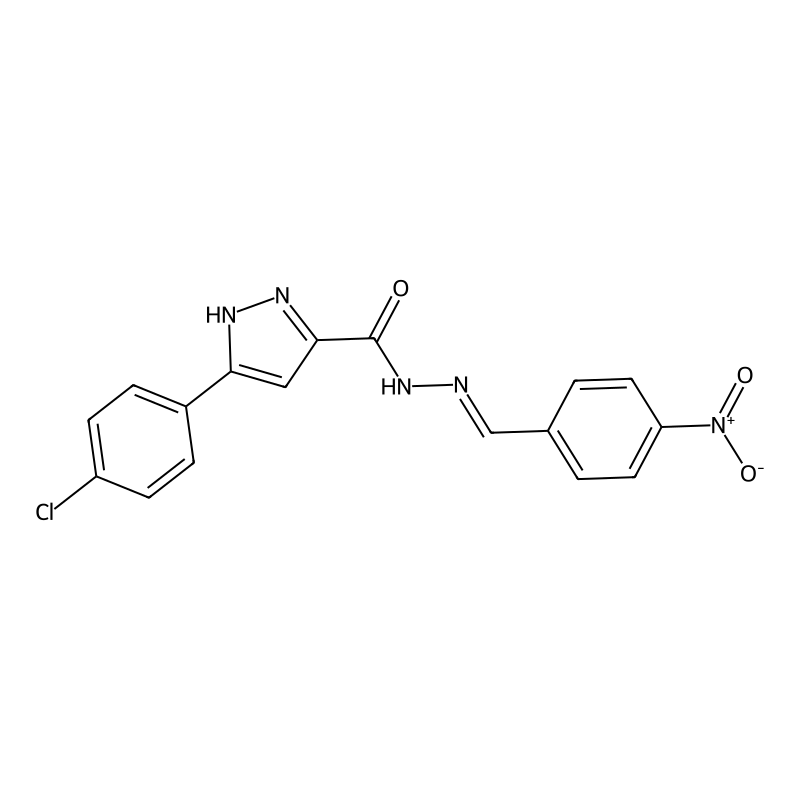

3-(4-chlorophenyl)-N'-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

3-(4-chlorophenyl)-N'-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide is an organic compound characterized by its complex structure, which includes a chlorophenyl group, a nitrobenzylidene moiety, and a pyrazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields such as pharmaceuticals and materials science. The presence of both the chlorophenyl and nitro groups enhances its reactivity and interaction with biological targets, making it a valuable subject for research.

- Oxidation: The pyrazole ring can be oxidized, leading to the formation of oxidized derivatives, which may exhibit different biological activities.

- Reduction: The nitro group can be reduced to an amine, altering the compound's properties and potential applications.

These reactions highlight the compound's versatility in synthetic chemistry and its potential for modification to enhance biological activity.

3-(4-chlorophenyl)-N'-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide has been studied for its potential biological activities, including:

- Antimicrobial Properties: Research indicates that the compound may exhibit antimicrobial effects against various pathogens.

- Anticancer Activity: Preliminary studies suggest that it may inhibit cancer cell proliferation by targeting specific enzymes involved in cell cycle regulation.

- Antifungal Effects: The compound has shown promise in inhibiting fungal growth, making it a candidate for further exploration in antifungal therapies.

These activities underline its potential as a therapeutic agent in treating infections and cancer.

The synthesis of 3-(4-chlorophenyl)-N'-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide typically involves several steps:

- Condensation Reaction: The initial step often involves the condensation of 3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide with 4-nitrobenzaldehyde under reflux conditions. This reaction is facilitated by an acid catalyst and is usually performed in solvents like ethanol or methanol.

- Isolation and Purification: After the reaction, the product is isolated through filtration and recrystallization to obtain a pure compound.

This method allows for the efficient production of the compound while maintaining high purity levels.

3-(4-chlorophenyl)-N'-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide has several notable applications:

- Medicinal Chemistry: Its potential as an antimicrobial and anticancer agent makes it valuable in drug development.

- Material Science: The compound may be utilized in creating new materials with specific chemical properties due to its unique structure.

- Chemical Synthesis: It serves as a building block for synthesizing more complex organic molecules, contributing to advancements in organic chemistry.

These applications reflect its versatility and importance in various scientific domains.

Studies examining the interactions of 3-(4-chlorophenyl)-N'-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide with biological targets are crucial for understanding its mechanism of action. The compound may interact with specific enzymes or receptors involved in cellular processes. For instance, its anticancer properties could be linked to its ability to inhibit enzymes that regulate cell proliferation and survival pathways. Ongoing research aims to elucidate these interactions further, providing insights into how modifications to the compound's structure can enhance its efficacy.

Several compounds share structural similarities with 3-(4-chlorophenyl)-N'-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide. These include:

- 3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide: Lacks the nitrobenzylidene group but shares the chlorophenyl and pyrazole framework.

- Naphthyl-substituted pyrazoles: These compounds feature naphthyl groups instead of chlorophenyl groups, offering different biological activities.

- Chlorophenyl-substituted hydrazides: Similar in structure but differ in functional groups attached to the hydrazide moiety.

Uniqueness

What sets 3-(4-chlorophenyl)-N'-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide apart from similar compounds is its unique combination of functional groups, particularly the nitrobenzylidene moiety alongside the chlorophenyl group. This combination enhances its reactivity and potential interactions with biological targets, making it a distinct candidate for further research and development compared to other similar compounds.